![molecular formula C24H25ClN2O4S B298079 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide](/img/structure/B298079.png)
2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide, also known as CMMS, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide involves its ability to bind to specific proteins in cancer cells, inhibiting their activity and preventing the growth and proliferation of cancer cells. 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide has been shown to selectively target cancer cells, leaving healthy cells unharmed.
Biochemical and Physiological Effects:
Studies have shown that 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide has several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide has also been shown to have anti-inflammatory properties and can modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide in lab experiments include its specificity for cancer cells, its ability to selectively target cancer cells, and its potential use as a diagnostic tool for cancer. However, 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide is a complex and expensive compound to synthesize, and its use in lab experiments requires specialized equipment and expertise.
Zukünftige Richtungen
Future research on 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide could focus on its potential applications in other areas of scientific research, such as drug development and disease diagnosis. Studies could also explore the potential use of 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide in combination with other compounds to enhance its anti-cancer properties. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide.
Synthesemethoden
The synthesis of 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 3-chloro-4-methylaniline, followed by the reaction of the resulting product with N-(4-methoxybenzyl)acetamide. The final product is obtained through purification and isolation techniques. The synthesis of 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide has also been studied for its potential use as a diagnostic tool for cancer, as it can selectively bind to cancer cells and allow for their detection.
Eigenschaften
Produktname |
2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide |
---|---|
Molekularformel |
C24H25ClN2O4S |
Molekulargewicht |
473 g/mol |
IUPAC-Name |
2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H25ClN2O4S/c1-17-4-12-22(13-5-17)32(29,30)27(20-9-6-18(2)23(25)14-20)16-24(28)26-15-19-7-10-21(31-3)11-8-19/h4-14H,15-16H2,1-3H3,(H,26,28) |
InChI-Schlüssel |
CEZIQXYTTOMRGE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)OC)C3=CC(=C(C=C3)C)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)OC)C3=CC(=C(C=C3)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.